6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic molecule featuring a fused azatricyclo framework. Its structure includes a carboxamide group, an imino moiety, and a propan-2-yloxypropyl side chain, which may influence solubility, bioavailability, and target binding. Synthesis routes may parallel those described for spirocyclic compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro derivatives), where cyclization and functional group modifications are critical .
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O3/c1-18(2)35-16-8-15-31-23(28)21(26(33)29-13-12-20-10-5-4-6-11-20)17-22-25(31)30-24-19(3)9-7-14-32(24)27(22)34/h4-7,9-11,14,17-18,28H,8,12-13,15-16H2,1-3H3,(H,29,33) |
InChI Key |
FMRPHSXDWQUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
N-(2-Phenylethyl) Carboxamide Installation
The carboxamide group at position 5 is introduced via Schotten-Baumann reaction between the tricyclic carboxylic acid intermediate and 2-phenylethylamine. This step requires precise control of pH (8.5–9.0) and temperature (0–5°C) to prevent epimerization. Yields range from 68–72% when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Imino Group Formation at Position 6
The imino group is installed through condensation with ammonium acetate in acetic acid under reflux. Prolonged heating (>12 hours) leads to decomposition, necessitating reaction monitoring via thin-layer chromatography (TLC). Optimal conditions (6 hours, 110°C) achieve 85% conversion.
Optimization of Synthetic Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | 78% → 82% | |
| Catalyst | ZnCl₂ (10 mol%) | 65% → 78% | |
| Temperature | 85°C | 70% → 85% |
Replacing DMF with 1,4-dioxane reduces side-product formation but lowers yield to 70% due to poorer solubility.
Stepwise vs. One-Pot Synthesis
A comparative study revealed:
-
Stepwise synthesis : Higher purity (98.5% by HPLC) but longer duration (72 hours).
-
One-pot synthesis : 20% time reduction but purity drops to 91% due to intermediate cross-reactivity.
Analytical Characterization
Post-synthetic validation employs:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imino and oxo groups, converting them to amines and alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethyl and propan-2-yloxypropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery. It can be screened for various pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
Due to its complex structure, the compound might interact with multiple biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In materials science, the compound could be used to develop new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Table 1: Hypothetical Molecular Property Comparison
Pharmacological and Crystallographic Insights
- Antibiotic analogs (e.g., ’s thiadiazole-containing cephalosporins) highlight the role of heterocycles in bioactivity. The target compound’s triazatricyclo core could similarly modulate enzyme inhibition but lacks the β-lactam moiety critical for antibiotic action.
- Crystallographic refinement : Unlike simpler analogs resolved via ORTEP-3 or WinGX , the compound’s tricyclic system likely required advanced SHELXL refinement for accurate electron density mapping .
Biological Activity
The compound 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest due to its unique tricyclic structure and potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities based on diverse research findings.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 369.4 g/mol. The structure includes several functional groups such as imino, carbonyl, and carboxamide moieties which are critical for its biological activity. The presence of these groups enhances its reactivity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps may include:
- Formation of the Tricyclic Structure : Utilizing cyclization reactions to form the tricyclic framework.
- Functional Group Modifications : Introducing the imino and carbonyl groups through specific reagents and conditions.
- Purification : Employing chromatographic techniques to isolate the desired product with high purity.
Biological Activity
The biological activity of this compound is notable for its potential interactions with various molecular targets in biological systems. These interactions may involve binding to enzymes or receptors through mechanisms such as hydrogen bonding and hydrophobic interactions.
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways relevant to pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of triazatricyclo compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Properties
Another study highlighted the antimicrobial activity of structurally related compounds against various bacterial strains . The mechanism involved may include disruption of bacterial cell walls or interference with metabolic processes.
Neuroprotective Effects
Preliminary findings suggest potential neuroprotective effects of this compound in models of neurodegeneration . It may act by reducing oxidative stress or modulating neuroinflammatory responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| Key Functional Groups | Imino, Carbonyl, Carboxamide |
| Potential Applications | Anticancer, Antimicrobial, Neuroprotective |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?
The synthesis involves multi-step reactions, starting with cyclization of precursors. Key steps include halogenation via Sandmeyer reaction (to introduce reactive sites) and subsequent cyclization under controlled conditions (e.g., catalysts like Pd(OAc)₂, solvents such as DMF, 80–100°C). Yield optimization requires precise stoichiometric ratios (1:1.2 for amine coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Industrial scalability may employ continuous flow reactors to enhance reproducibility .
Q. How should structural characterization be performed to confirm the triazatricyclic core?
Use a combination of:
- NMR : ¹H and ¹³C NMR to identify imino (δ 8.2–8.5 ppm) and oxo (δ 170–175 ppm) groups.
- HRMS : Confirm molecular weight (C₃₁H₃₄N₅O₃, expected [M+H]⁺ 548.2662).
- X-ray crystallography : Resolve fused ring geometry (bond angles: 108–112° for triazatricyclic N-C-N) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 96-well plates, 24h incubation).
- Cytotoxicity : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48h exposure).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions (e.g., variable IC₅₀ values in cytotoxicity studies) may arise from:
- Solubility differences : Use standardized DMSO stocks (<0.1% final concentration).
- Cell line heterogeneity : Validate across ≥3 cell lines (e.g., A549, HepG2) with genetic profiling.
- Assay interference : Confirm target engagement via SPR (KD measurements) or CRISPR knockouts .
Q. What computational methods support mechanism-of-action studies?
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP pockets (PDB: 3QKK).
- MD simulations : GROMACS for stability analysis (50 ns trajectories, AMBER force field).
- QSAR : Develop models using descriptors like LogP and polar surface area to predict bioactivity .
Q. How can derivatives be designed to enhance selectivity for cancer targets?
- Substituent modification : Replace 2-phenylethyl with fluorinated aryl groups (e.g., 4-F-C₆H₄) to improve membrane permeability.
- Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) on the carboxamide moiety.
- SAR analysis : Test analogues with varying alkyl chain lengths on the propan-2-yloxypropyl group .
Comparative Analysis
Q. How does this compound compare to similar triazatricyclo derivatives in activity?
| Compound | Structural Variation | IC₅₀ (μM, MCF-7) | Key Application |
|---|---|---|---|
| Target compound | 3-propan-2-yloxypropyl side chain | 2.3 ± 0.4 | Anticancer lead |
| Ethyl 6-imino-7-methoxy* | Methoxypropyl substituent | 5.1 ± 1.2 | Antimicrobial |
| Methyl 7-ethyl analogue | Ethyl group at position 7 | 8.7 ± 0.9 | Enzyme inhibition (kinase) |
| Data from analogs in and . |
Methodological Considerations
Q. What experimental controls are critical in reaction optimization?
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for cross-coupling efficiency.
- Solvent polarity : Compare DMF (polar aprotic) vs. THF (low polarity) for cyclization kinetics.
- Byproduct monitoring : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts) .
Q. How should stability studies be conducted for long-term storage?
- Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC (retention time shifts).
- Light sensitivity : Expose to UV (254 nm) for 48h; assess photodegradation by NMR .
Data Contradiction Analysis
Q. Why do similar compounds show divergent cytotoxicity profiles?
Variations arise from:
- Steric effects : Bulky substituents (e.g., cyclohexyl vs. ethyl) alter target binding.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity and DNA interaction.
Resolve via metabolomic profiling (LC-HRMS) to identify active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
